molecular formula C26H25N3O4 B12204678 2-(methoxymethyl)-3,8-bis(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

2-(methoxymethyl)-3,8-bis(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

Cat. No.: B12204678
M. Wt: 443.5 g/mol
InChI Key: BOXYZIQUBKXFBY-UHFFFAOYSA-N
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Description

2-(methoxymethyl)-3,8-bis(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a complex organic compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities, including antitumor, antiviral, antibacterial, and anticonvulsant properties

Preparation Methods

The synthesis of 2-(methoxymethyl)-3,8-bis(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves multiple steps, typically starting with the preparation of key intermediates. One common method involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation, using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) . This green and efficient method allows for the formation of the quinazoline core structure. Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-(methoxymethyl)-3,8-bis(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced using appropriate reagents and conditions.

    Cyclization: Cyclization reactions can be promoted using catalysts like copper(I) iodide, leading to the formation of fused quinazoline structures.

Scientific Research Applications

2-(methoxymethyl)-3,8-bis(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one has shown promise in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(methoxymethyl)-3,8-bis(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound has been shown to induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell proliferation and survival . It may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 2-(methoxymethyl)-3,8-bis(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one include other quinazoline derivatives such as:

These compounds share the quinazoline core structure but differ in their substituents and specific biological activities. The unique combination of functional groups in this compound contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

Molecular Formula

C26H25N3O4

Molecular Weight

443.5 g/mol

IUPAC Name

2-(methoxymethyl)-3,8-bis(4-methoxyphenyl)-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one

InChI

InChI=1S/C26H25N3O4/c1-31-15-22-25(17-6-10-20(33-3)11-7-17)26-27-14-21-23(29(26)28-22)12-18(13-24(21)30)16-4-8-19(32-2)9-5-16/h4-11,14,18H,12-13,15H2,1-3H3

InChI Key

BOXYZIQUBKXFBY-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)OC)C(=O)CC(C3)C5=CC=C(C=C5)OC

Origin of Product

United States

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